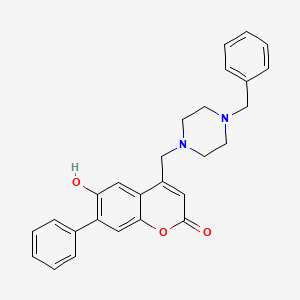

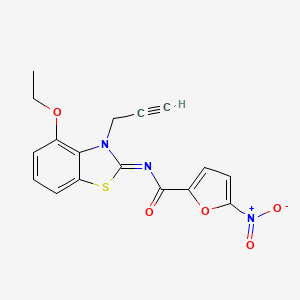

4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one" is a derivative of the chromen-2-one family, which is known for its potential pharmacological activities. The chromen-2-one derivatives have been extensively studied due to their diverse biological activities, including antimicrobial and anticholinesterase properties. These compounds are characterized by a chromene core structure, which is modified with various substituents to enhance their biological efficacy and pharmacokinetic properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves multi-step reactions that introduce various functional groups to the core structure. In one study, novel chromen-2-one derivatives were synthesized through reductive amination, using sodium cyanoborohydride in methanol, to couple different substituted aromatic aldehydes with a piperazine-propoxy-chromen-2-one precursor . Another study optimized the synthesis of chromen-4-ones via an unusual version of the Morita–Baylis–Hillman reaction, which resulted in compounds with various substituents on the chromene fragment . These synthetic methods are crucial for producing compounds with the desired biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized chromen-2-one derivatives are characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy. These techniques confirm the presence of the intended functional groups and the overall molecular framework of the compounds .

Chemical Reactions Analysis

The chromen-2-one derivatives undergo specific chemical reactions that are essential for their biological activity. For instance, the reductive amination reaction used in the synthesis of these compounds is a key step that introduces the benzylpiperazine moiety, which is important for the interaction with biological targets . The Morita–Baylis–Hillman reaction used in another study is significant for creating a diverse set of compounds with varying inhibitory activities against enzymes like butyrylcholinesterase .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the core structure. These properties are critical for the compounds' pharmacokinetic behavior and their interaction with biological targets. For example, the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) were investigated using fluorescence spectroscopy, revealing insights into the pharmacokinetic mechanism of the drug . The study of physicochemical properties, such as induced structural changes in BSA, was conducted using circular dichroism and Raman spectroscopy .

Safety And Hazards

The safety and hazards associated with this compound are not directly available. However, similar compounds may pose risks, as indicated by hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)2.

Direcciones Futuras

The future directions for research on this compound are not directly available. However, similar compounds have been studied for their potential therapeutic applications, including anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activities3. Further research could explore these potential applications for the compound “4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one”.

Please note that this analysis is based on the available resources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.

Propiedades

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c30-25-16-24-22(15-27(31)32-26(24)17-23(25)21-9-5-2-6-10-21)19-29-13-11-28(12-14-29)18-20-7-3-1-4-8-20/h1-10,15-17,30H,11-14,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDGRCOUDBKCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)

![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)

![2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3020836.png)

![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)

![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020847.png)